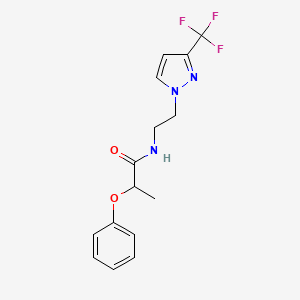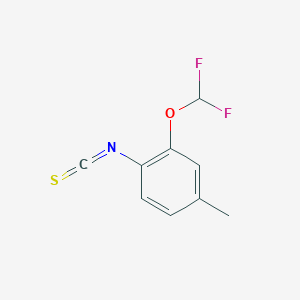
4,5-ジフェニル-4H-1,2,4-トリアゾール-3-イル 4-フルオロベンジルスルフィド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide is a chemical compound with the molecular formula C21H16FN3S and a molecular weight of 361.444 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that 1,2,4-triazoles and their derivatives have been associated with a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, and antifungal effects .
Biochemical Pathways
The compound is part of the 1,2,4-triazole class, which has been associated with various biological activities, suggesting that it may interact with multiple pathways .
Result of Action
Given the known biological activities of 1,2,4-triazoles, it is possible that this compound may have similar effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide typically involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. This process can be carried out using a halogenated acetal and cesium carbonate as reagents . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
類似化合物との比較
Similar Compounds
4,5-diphenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4,5-diphenyl-4H-1,2,4-triazole-3-yl phenol: Another derivative with similar structural features.
4,5-diphenyl-4H-1,2,4-triazole-3-yl acetaldehyde: A related compound with different functional groups.
Uniqueness
4,5-diphenyl-4H-1,2,4-triazol-3-yl 4-fluorobenzyl sulfide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3S/c22-18-13-11-16(12-14-18)15-26-21-24-23-20(17-7-3-1-4-8-17)25(21)19-9-5-2-6-10-19/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWRHJPYROTYHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
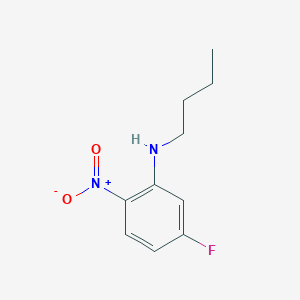
![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)
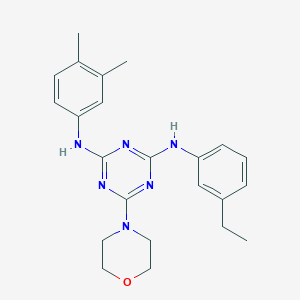
![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)

![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)
![2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2522239.png)

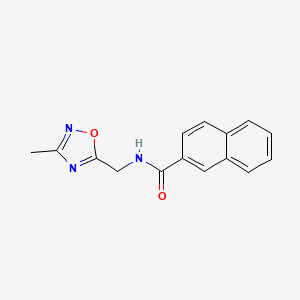
![N-(3,5-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2522245.png)
![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)
